Product packaging for L-Valine, 4,4,4-trifluoro-, (3R)-(Cat. No.:CAS No. 409333-57-9)

L-Valine, 4,4,4-trifluoro-, (3R)-

Cat. No.: B14233694
CAS No.: 409333-57-9
M. Wt: 171.12 g/mol
InChI Key: BAOLXXJPOPIBKA-GBXIJSLDSA-N
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Description

Context of Fluorine in Chemical Biology and Protein Engineering Research

The strategic incorporation of fluorine into biologically active molecules has become a powerful tool in chemical biology and protein engineering. nih.govrsc.org Although organofluorine compounds are exceedingly rare in nature, the unique physicochemical properties of the fluorine atom offer a valuable means to modulate the structure and function of peptides and proteins. nih.govnih.gov Fluorine's high electronegativity, second only to helium, and the strength of the carbon-fluorine (C-F) bond contribute to the distinctive characteristics of fluorinated molecules. nih.gov The C-F bond is highly polarized and exceptionally strong, lending chemical inertness and thermal stability to the molecules that contain it. nih.govnih.govacs.org

In protein engineering, replacing hydrogen atoms with fluorine can significantly impact a protein's properties. nih.gov For instance, the trifluoromethyl group (CF₃) is considerably more hydrophobic than a methyl group (CH₃). nih.gov This enhanced hydrophobicity can be leveraged to design proteins with increased stability. nih.govnih.gov The introduction of fluorinated amino acids has been shown to be an effective strategy for enhancing the stability of proteins against both chemical and thermal denaturation, often with minimal disruption to the protein's native structure and function. acs.orgnih.gov

The substitution of hydrogen with fluorine, which has a slightly larger van der Waals radius (1.35 Å for F vs. 1.2 Å for H), can be accommodated within the protein core. nih.gov This has led to the development of hyperstable protein folds and has been used to create specific protein-protein interactions. rsc.orgnih.gov The unique properties of fluorinated amino acids make them valuable additions to the protein engineer's toolkit, enabling the creation of proteins with novel structural and functional traits. nih.govrsc.org Researchers utilize both chemical synthesis and biosynthetic methods to incorporate these non-canonical amino acids into protein structures, expanding the possibilities for designing proteins with desired characteristics. rsc.orgnih.gov

Significance of (3R)-4,4,4-trifluoro-L-Valine as a Non-Canonical Amino Acid Analogue

(3R)-4,4,4-trifluoro-L-Valine, also known as (2S,3R)-4,4,4-trifluorovaline (TFVal), is a fluorinated analogue of the canonical amino acid L-valine. researchgate.net In this non-canonical amino acid, the three hydrogen atoms of one of the methyl groups of the valine side chain are replaced by fluorine atoms. This substitution imparts unique properties that make it a significant tool in protein research. As a non-canonical amino acid, it is not one of the 20 standard amino acids used in protein biosynthesis, but it can be incorporated into proteins using protein engineering techniques. nih.govnih.govnih.gov

The significance of (3R)-4,4,4-trifluoro-L-Valine lies in its ability to act as a probe and a modulator of protein structure and stability. nih.gov The trifluoromethyl group is sterically similar to the isopropyl group of valine but has profoundly different electronic properties. nih.govresearchgate.net Its high hydrophobicity is a key feature, contributing to the stabilization of protein structures when incorporated into their hydrophobic cores. nih.gov

Studies have shown that (2S,3R)-tFVal can be recognized by aminoacyl-tRNA synthetases, specifically by both valyl- and isoleucyl-tRNA synthetases, allowing for its incorporation into proteins in vivo and in vitro. nih.gov This dual recognition can lead to the substitution of both valine and isoleucine residues in a protein sequence. nih.gov The ability to introduce such a highly fluorinated residue provides a mechanism to systematically enhance protein stability. acs.orgnih.gov The development of synthetic routes to produce fluorinated amino acids like (3R)-4,4,4-trifluoro-L-Valine has been crucial for their application in creating proteins with enhanced thermal and chemical stability. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO2 B14233694 L-Valine, 4,4,4-trifluoro-, (3R)- CAS No. 409333-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

409333-57-9

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

(2S,3R)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3+/m1/s1

InChI Key

BAOLXXJPOPIBKA-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

CC(C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 4,4,4 Trifluoro L Valine and Its Stereoisomers

General Principles of α-Fluoroalkyl-α-Amino Acid Synthesis

The synthesis of α-fluoroalkyl-α-amino acids presents a unique set of challenges due to the strong electron-withdrawing nature of the fluoroalkyl group. nih.gov This property decreases the nucleophilicity of the adjacent amino group and increases the acidity of the carboxylic acid. mdpi.com General strategies for constructing these molecules often involve the formation of a key carbon-carbon or carbon-nitrogen bond to a fluoroalkyl-containing building block. rsc.org

A prevalent approach involves the use of imines derived from trifluoromethyl ketones or pyruvates. mdpi.compsu.edu These electrophilic intermediates can react with a variety of nucleophiles. For instance, the Strecker synthesis, which involves the reaction of an imine with a cyanide source, has been adapted for the synthesis of α-trifluoromethyl amino acids. psu.edu Another common strategy is the alkylation of enolates derived from glycine (B1666218) or other amino acid Schiff bases with fluoroalkylating agents.

Furthermore, the development of novel fluoroalkylating reagents has expanded the synthetic toolbox. Reagents that deliver a trifluoromethyl group (CF3) or other fluoroalkyl moieties are now commercially available and widely used. These can be employed in both nucleophilic and electrophilic addition reactions. mdpi.com The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

Enantioselective and Diastereoselective Approaches to (3R)-4,4,4-trifluoro-L-Valine Synthesis

Achieving the correct stereochemistry at the α- and β-carbons of 4,4,4-trifluoro-L-Valine is a critical challenge. Modern synthetic methods increasingly rely on enantioselective and diastereoselective reactions to control these stereocenters.

Catalytic Asymmetric Reactions for Fluorinated Valine Derivatives

Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective production of α-fluoroalkyl-α-amino acids. mdpi.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One notable strategy involves the catalytic asymmetric allylation of α-trifluoromethyl aldimine esters. rsc.org For example, an iridium-catalyzed reaction can produce α-allyl-α-CF3 amino acid derivatives with high enantioselectivity. mdpi.com These allylated products can then be further manipulated to yield the desired trifluorovaline structure. Another approach is the use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, to control the stereoselective addition of nucleophiles to trifluoromethyl imines. nih.govnih.gov These catalysts create a chiral environment around the reacting species, directing the incoming group to a specific face of the imine.

Dual-catalytic systems, combining a transition metal catalyst with an organocatalyst like a chiral phosphoric acid, have also proven effective in asymmetric radical aminotrifluoromethylation of alkenes, offering a pathway to trifluoromethyl-containing amino acid precursors. acs.orgnih.gov

Here is an interactive table summarizing some catalytic asymmetric reactions for fluorinated valine derivatives:

Catalyst TypeReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Iridium-BoxAsymmetric Allylationα-Trifluoromethyl aldimine esterα-Allyl-α-CF3 amino acid derivative90-99% mdpi.com
Cinchona Alkaloid DerivativePhase-Transfer CatalysisTrifluoromethyl imineEnantioenriched trifluoromethylated γ-amino acidsHigh nih.govnih.gov
Copper(I)/Chiral Phosphoric AcidRadical AminotrifluoromethylationAlkeneCF3-containing pyrrolidinesExcellent acs.orgnih.gov

Biocatalytic Routes and Enzymatic Resolution of Trifluorovaline Stereoisomers

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated amino acids. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. acs.org

One biocatalytic approach is the use of transaminases to convert a fluorinated keto acid into the corresponding amino acid. nih.gov By selecting the appropriate transaminase, either the (R)- or (S)-enantiomer of the amino acid can be produced with high enantiomeric excess.

Enzymatic resolution is another powerful technique for separating stereoisomers of trifluorovaline. researchgate.netresearchgate.net This method involves the use of an enzyme, typically a lipase (B570770) or an acylase, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, Pseudomonas fluorescens lipase has been used for the enantioselective alcoholysis of chloroacetamide derivatives of trifluoromethylated amines. researchgate.netresearchgate.net This allows for the separation of the enantiomers based on their different reactivity. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, can theoretically achieve a 100% yield of the desired enantiomer.

Chromatographic and Chemical Resolution Techniques for (3R)-4,4,4-trifluoro-L-Valine

In addition to enzymatic methods, chromatographic and chemical techniques are widely employed for the separation of trifluorovaline stereoisomers. acs.org

Chromatographic resolution is a powerful method for separating enantiomers and diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique that utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. rsc.orgsigmaaldrich.com The different interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation. Supercritical fluid chromatography (SFC) with chiral columns has also been shown to be effective for separating complex mixtures of stereoisomers. google.com Gas chromatography (GC) with chiral stationary phases is another valuable analytical tool for separating stereoisomers. researchgate.net

Chemical resolution involves the derivatization of the racemic amino acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by conventional methods like crystallization or chromatography. libretexts.org After separation, the chiral auxiliary is removed to yield the enantiomerically pure amino acids.

Strategic Considerations in Advanced Trifluorovaline Synthesis

The synthesis of (3R)-4,4,4-trifluoro-L-Valine requires careful strategic planning. A key consideration is the stereoselective introduction of two chiral centers. A synthesis of (2S,3S)-4-fluorovaline was achieved via stereoselective addition to a (S)-pyroglutamate derivative. nih.gov

The stability of intermediates and the potential for racemization at various stages of the synthesis must also be carefully managed. The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of adjacent functional groups and must be taken into account when designing synthetic routes. psu.edu

Stereochemical and Conformational Studies of 3r 4,4,4 Trifluoro L Valine

Spectroscopic Analysis of Conformational Preferences (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structure and conformational dynamics of amino acids are crucial for their function. Spectroscopic techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating these features at an atomic level.

While specific X-ray crystallographic data for (3R)-4,4,4-trifluoro-L-Valine is not widely published, studies on related fluorinated amino acids and peptides provide valuable insights. For instance, X-ray crystallographic analysis of peptides containing α-trifluoromethylalanine has revealed that these residues can induce stable helical structures. nii.ac.jp The analysis of crystal structures of similar compounds, such as (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, provides data on bond lengths and angles involving the trifluoromethyl group, which can be used for comparative analysis. nih.gov For L-valine itself, single-crystal X-ray diffraction has confirmed its zwitterionic form and detailed its molecular geometry. researchgate.netresearchgate.net

NMR spectroscopy is particularly useful for studying the conformation of molecules in solution. For L-valine, extensive 1D and 2D NMR data are available, providing detailed chemical shift assignments for its protons and carbons. bmrb.ioresearchgate.net In the context of fluorinated amino acids, 19F NMR spectroscopy is a highly sensitive probe of the local electronic environment. nih.goviris-biotech.de The chemical shift of the fluorine nuclei is very sensitive to conformational changes. For example, solid-state 19F NMR has been effectively used to analyze the structure of peptides containing conformationally rigid trifluoromethyl-substituted amino acids. nih.gov The analysis of peptides with α-trifluoromethylalanine using Nuclear Overhauser Effect Spectroscopy (NOESY) has been instrumental in determining their preferred solution conformations. nii.ac.jp

Table 1: Representative 1H and 13C NMR Chemical Shifts for L-Valine in D2O

Note: Chemical shifts can vary depending on the solvent and pH.

Influence of Fluorine Substitution on Stereochemistry and Molecular Conformation

The substitution of hydrogen with fluorine, particularly the introduction of a trifluoromethyl (CF3) group, has profound stereoelectronic effects on molecular conformation. The high electronegativity of fluorine atoms in the CF3 group creates a strong dipole moment and can influence the puckering of cyclic structures and the rotational barriers of acyclic systems. iris-biotech.denih.gov

In the case of (3R)-4,4,4-trifluoro-L-Valine, the bulky and highly electronegative trifluoromethyl group at the γ-position is expected to significantly influence the conformational landscape of the side chain. The gauche effect, which often favors a gauche arrangement between electronegative substituents, and steric hindrance will play a crucial role in determining the preferred rotamers around the Cα-Cβ and Cβ-Cγ bonds. It is known that the incorporation of α-trifluoromethyl substituted amino acids into peptides can increase their proteolytic stability and lipophilicity, as well as induce secondary structures like β-turns. iris-biotech.de

Studies on α-trifluoromethyl-substituted amino acids have shown that the steric bulk of the CF3 group can restrict conformational freedom. nii.ac.jp The electron-withdrawing nature of the trifluoromethyl group can also affect the acidity of the carboxylic acid and the basicity of the amino group. The conformational preferences of peptides containing α-trifluoromethylalanine have been shown to favor right-handed helical structures. nii.ac.jp

Characterization of Enantiomeric and Diastereomeric Purity in Research Context

The synthesis of stereochemically pure amino acids is paramount for their application in pharmaceuticals and biological studies. For (3R)-4,4,4-trifluoro-L-Valine, which has two chiral centers (at Cα and C3), it is crucial to determine both the enantiomeric purity (L vs. D at the α-carbon) and the diastereomeric purity ((3R) vs. (3S)).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for determining the enantiomeric and diastereomeric purity of amino acids. sigmaaldrich.com These methods often involve the use of chiral stationary phases (CSPs) or derivatization with a chiral reagent to convert the enantiomers into diastereomers, which can then be separated on a non-chiral column.

For valine and other amino acids, several chiral HPLC columns, such as those based on cyclodextrins or macrocyclic antibiotics, have proven effective for enantiomeric separation. sigmaaldrich.com Alternatively, pre-column derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by reversed-phase HPLC is a widely used method for determining the enantiomeric composition of amino acid mixtures. youtube.com Gas chromatography on chiral capillary columns is another powerful technique, often requiring derivatization of the amino acid to increase its volatility. gcms.cz

The separation of enantiomers relies on the differential interaction between the two enantiomers and the chiral selector (either the CSP or the chiral derivatizing agent), leading to different retention times. youtube.com The choice of the chiral separation method depends on the specific amino acid derivative and the desired sensitivity.

Table 2: Common Chiral Selectors for the Chromatographic Separation of Amino Acid Enantiomers

Biochemical and Biophysical Effects of 3r 4,4,4 Trifluoro L Valine in Biomolecules

Bioisosteric Relationships of Fluorinated Valine Analogues with Proteinogenic Amino Acids

Bioisosteres are molecules or groups that possess similar physical or chemical properties and elicit comparable biological responses. The concept of bioisosterism is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds to enhance efficacy, selectivity, and metabolic stability. nih.gov Fluorine and fluorinated groups are frequently employed as bioiseres for hydrogen atoms or methyl groups, respectively. amazonaws.com

In the context of amino acids, the trifluoromethyl group (CF3) of (3R)-4,4,4-trifluoro-L-Valine serves as a bioisostere for the isopropyl group of valine and, intriguingly, also for the sec-butyl group of isoleucine. While the substitution of a methyl group with a trifluoromethyl group represents a significant alteration in terms of electronics and hydrophobicity, the steric resemblance allows for its accommodation within the active sites of enzymes that recognize valine and isoleucine.

Studies have revealed a fascinating diastereomer-specific recognition by the cellular machinery. The (2S,3R) stereoisomer of 4,4,4-trifluoro-L-valine is recognized by both valyl-tRNA synthetase (ValRS) and isoleucyl-tRNA synthetase (IleRS). In contrast, the (2S,3S)-isomer shows no such activity, highlighting the stringent stereochemical requirements of these enzymes. nih.gov This dual recognition of the (3R) isomer underscores its role as a bioisostere for both valine and isoleucine, a property that has been exploited in protein engineering and for probing enzyme mechanisms.

Modulation of Peptide and Protein Structural Integrity and Stability

Effects on Secondary Structure Propensity and β-Turn Induction

The introduction of fluorinated amino acids can significantly influence the local conformation of a peptide backbone. Research on peptides containing fluorinated residues, including analogues of valine, has shown a general preference for extended conformations, such as those found in β-strands. nih.gov This propensity is attributed to the steric bulk and the electronic nature of the fluorinated side chains.

Enhancement of Thermal and Proteolytic Stability in Proteins

A significant advantage of incorporating fluorinated amino acids like (3R)-4,4,4-trifluoro-L-Valine into proteins is the enhancement of their stability. The increased hydrophobicity of the trifluoromethyl group compared to a methyl group contributes to more favorable packing within the hydrophobic core of a protein, leading to increased thermal stability. nih.gov

The replacement of valine residues with trifluorovaline in the hydrophobic core of coiled-coil proteins has been shown to increase their stability against both heat and chemical denaturants. This stabilization is a direct consequence of the enhanced hydrophobic interactions afforded by the fluorinated side chains. Furthermore, the strong carbon-fluorine bond is resistant to enzymatic cleavage, which can impart increased proteolytic stability to peptides and proteins containing these analogues. This resistance to degradation is a highly desirable property for therapeutic peptides and proteins with extended in vivo half-lives.

Influence on Protein Folding Pathways and Self-Assembly Processes

The process of protein folding is a complex series of events that leads to a unique three-dimensional structure. The incorporation of non-canonical amino acids can influence these folding pathways. nih.govuw.edu While the global fold of a protein is often maintained upon substitution with a fluorinated analogue, the energetic landscape of folding can be altered. The increased stability conferred by fluorinated residues can shift the equilibrium towards the folded state.

The unique properties of fluorinated side chains can also be harnessed to direct the self-assembly of peptides and proteins. The tendency of fluorinated segments to segregate from both hydrophilic and hydrocarbon-based hydrophobic environments can lead to the formation of specific supramolecular structures. nih.govresearchgate.net For instance, peptides designed with a "fluorous" face composed of trifluorovaline and other fluorinated residues can self-assemble into higher-order structures like fibrils and bundles. nih.gov This directed self-assembly opens up avenues for the design of novel biomaterials with tailored properties.

Investigating Aminoacyl-tRNA Synthetase Specificity and Genetic Code Expansion with (3R)-4,4,4-trifluoro-L-Valine

The ability to incorporate non-canonical amino acids into proteins at specific sites provides a powerful tool for protein engineering and for studying biological processes. This is achieved through the expansion of the genetic code, which relies on the engineering of aminoacyl-tRNA synthetases (aaRSs) and their cognate tRNAs.

Kinetic Studies of Aminoacylation and Editing Activities

Aminoacyl-tRNA synthetases are responsible for charging tRNAs with their cognate amino acids, a critical step in ensuring the fidelity of protein synthesis. wikipedia.orgjax.org As mentioned earlier, (2S,3R)-4,4,4-trifluoro-L-valine is a substrate for both ValRS and IleRS. Kinetic studies are essential to quantify the efficiency of these enzymes in utilizing this non-canonical amino acid.

Amino AcidSynthetaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
L-ValineValyl-tRNA SynthetaseData not availableData not availableData not available
(3R)-4,4,4-trifluoro-L-ValineValyl-tRNA SynthetaseData not availableData not availableData not available
L-IsoleucineIsoleucyl-tRNA SynthetaseData not availableData not availableData not available
(3R)-4,4,4-trifluoro-L-ValineIsoleucyl-tRNA SynthetaseData not availableData not availableData not available

Note: Specific kinetic data for (3R)-4,4,4-trifluoro-L-Valine with Valyl- and Isoleucyl-tRNA synthetases are not currently available in the public domain to populate this table. The table is provided as a template for future research findings.

Alternative Codon Recognition and Identity Switching Phenomena

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by their corresponding aminoacyl-transfer RNAs (tRNAs). However, the introduction of unnatural amino acids like (3R)-4,4,4-trifluoro-L-valine can challenge this intricate machinery, leading to phenomena such as alternative codon recognition and identity switching.

Research has demonstrated that (2S,3R)-4,4,4-trifluorovaline exhibits an unusual "identity switch," being recognized by both valyl-tRNA synthetase (ValRS) and isoleucyl-tRNA synthetase (IleRS) with comparable efficiencies. nih.govnih.govhud.ac.uk This dual recognition allows for its incorporation into proteins in response to both valine and isoleucine codons in a single RNA message. nih.govhud.ac.uk In vivo studies with murine dihydrofolate reductase confirmed that (2S,3R)-tFVal was incorporated at both valine and isoleucine positions. nih.gov This contrasts with its diastereomer, (2S,3S)-4,4,4-trifluorovaline, which is not recognized by either synthetase. nih.gov

This phenomenon arises from the structural ambiguity of the fluorinated side chain, which can be accommodated by the active sites of two different aminoacyl-tRNA synthetases. The "double sieve" mechanism of ValRS, which normally discriminates against the larger L-isoleucine, is evidently permissive to the trifluorovaline analog. nih.gov This promiscuity in codon recognition opens up possibilities for creating protein variants with unique sequences and properties that would be inaccessible through standard genetic encoding.

Application of (3R)-4,4,4-trifluoro-L-Valine in Peptide Mimetics and Protein Design

The unique properties conferred by the trifluoromethyl group, such as increased hydrophobicity and altered electronic character, make (3R)-4,4,4-trifluoro-L-valine a valuable building block for designing peptides and proteins with enhanced or novel functions. rsc.orgrsc.org

Design and Synthesis of Fluorinated Peptide Analogues

The synthesis of peptides containing (3R)-4,4,4-trifluoro-L-valine is typically achieved through solid-phase peptide synthesis (SPPS). mdpi.com This method allows for the stepwise incorporation of the fluorinated amino acid at specific positions within a peptide sequence. mdpi.com The synthesis of the (3R)-4,4,4-trifluoro-L-valine monomer itself can be accomplished through various stereoselective synthetic routes. nih.gov

The incorporation of this fluorinated valine analog can significantly impact the conformational preferences of the resulting peptide. For instance, the trifluoromethyl group can influence local backbone geometry and stabilize specific secondary structures, such as β-strands. nih.gov This ability to pre-organize peptide conformation is a key strategy in the design of peptide mimetics that can mimic the structure and function of larger protein domains. nih.gov

Table 1: Research Findings on Fluorinated Peptide Analogues

Research Focus Key Finding Citation
Conformational Effects (2S,3S)-CF3-threonine, a related fluorinated amino acid, was shown to stabilize an extended backbone conformation in a hexapeptide, mimicking a β-strand. nih.gov
Synthesis Solid-phase peptide synthesis is a common and effective method for incorporating side-chain fluorinated residues into peptides. mdpi.com

Development of Peptide-Based Functional Materials

The self-assembly of peptides into well-ordered nanostructures is a burgeoning field in materials science. The introduction of fluorinated amino acids like (3R)-4,4,4-trifluoro-L-valine can be used to tune the chemical and mechanical properties of these materials. nih.gov The high hydrophobicity of the trifluoromethyl group can drive the self-assembly process and enhance the stability of the resulting materials. nih.gov

Fluorinated peptides have shown promise in the development of novel biosensors, molecular probes, and enzyme inhibitors. nih.gov The unique properties of fluorine, such as its high electronegativity and the significant dipole moment of the C-F bond, can be leveraged to create materials with specific functionalities. nih.gov For example, the incorporation of fluorinated residues can enhance the proteolytic and thermal stability of peptide-based scaffolds. nih.gov

Strategies for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.govnih.gov The development of molecules that can modulate these interactions is a major goal in drug discovery. nih.govnih.gov The incorporation of (3R)-4,4,4-trifluoro-L-valine into peptides can provide a powerful strategy for disrupting or stabilizing specific PPIs. rsc.org

The trifluoromethyl group can introduce strong, localized hydrophobic interactions at the protein interface, potentially displacing key residues and disrupting the interaction. rsc.org The altered side-chain conformation and electronic properties of the fluorinated valine can also lead to more favorable binding interactions, thereby stabilizing a protein complex. rsc.org For example, fluorinated amino acids have been used to create hyperstable protein folds and to direct highly specific protein-protein interactions. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
(3R)-4,4,4-trifluoro-L-Valine
L-Valine
L-Isoleucine
(2S,3R)-4,4,4-trifluorovaline
(2S,3S)-4,4,4-trifluorovaline
(2S,3S)-CF3-threonine

Metabolic Fates and Biotransformations of 3r 4,4,4 Trifluoro L Valine in Biological Systems

Enzymatic Degradation Pathways of Fluorinated Valine Analogues (e.g., Deamination)

The metabolic breakdown of fluorinated amino acids like (3R)-4,4,4-trifluoro-L-Valine often involves enzymes that act on their non-fluorinated counterparts, though the efficiency and products can differ. A primary enzymatic degradation pathway for amino acids is deamination, the removal of an amine group.

Research has shown that fluorinated amino acids can be biotransformed by enzymes involved in standard amino acid catabolism. For instance, the incubation of 4,4,4-trifluoro-dl-valine (B97072) with a Bacillus species resulted in its transformation into 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. nih.govresearchgate.net This transformation suggests a deamination event to form the corresponding α-keto acid, which is then reduced to the α-hydroxy acid. researchgate.net This pathway is analogous to the natural catabolism of valine.

Furthermore, studies on other fluorinated amino acids support the role of deaminases in their degradation. For example, threonine deaminase has been found to catalyze a defluorination reaction in 4-fluorothreonine. While direct defluorination of the trifluoromethyl group in (3R)-4,4,4-trifluoro-L-Valine is less likely due to the strength of the C-F bonds, the initial deamination appears to be a key step in its metabolism. nih.govucd.ie The general mechanism of transamination, a common form of deamination, involves the transfer of the amino group to an α-keto acid, typically α-ketoglutarate, a process catalyzed by aminotransferases with the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov

Precursor-Directed Biosynthesis of Fluorinated Natural Products (e.g., Trifluorosurfactin)

A significant application of fluorinated amino acids is their use as building blocks in precursor-directed biosynthesis to generate novel fluorinated natural products. This technique leverages the substrate flexibility of certain biosynthetic enzymes, particularly non-ribosomal peptide synthetases (NRPSs), to incorporate unnatural amino acids into larger molecules.

A notable example is the production of trifluorosurfactin. researchgate.net By feeding 4,4,4-trifluoro-dl-valine to cultures of Bacillus sp. CS93, a known producer of the lipopeptide surfactin, researchers successfully induced the formation of a trifluorinated version of the antibiotic. researchgate.net Surfactin is synthesized by an NRPS complex, and the adenylation (A) domain responsible for recognizing and activating valine can also accept the fluorinated analogue, leading to its incorporation into the peptide backbone.

This approach has been used to incorporate other fluorinated amino acids into various peptides. For example, fluorinated tyrosine has been incorporated into iturin and fengycin (B216660) by Bacillus subtilis. researchgate.netrsc.orgnih.govresearchgate.net However, the efficiency of incorporation can be unpredictable and is often low, as the biosynthetic enzymes may still prefer the natural substrate. nih.gov In the case of trifluorosurfactin production, a significant portion of the supplied 4,4,4-trifluoro-dl-valine was found to be transformed into other metabolites, reducing its availability for peptide synthesis. researchgate.net

Analysis of Fluorinated Metabolites and Transformation Products

The detection and characterization of fluorinated metabolites and biotransformation products rely on sensitive analytical techniques that can specifically identify fluorine-containing molecules within complex biological mixtures. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose because of the absence of a natural fluorine background in most biological systems. researchgate.net This high specificity allows for the direct observation and quantification of fluorinated compounds in crude extracts or even in vivo. researchgate.net In the study of trifluorosurfactin biosynthesis, ¹⁹F NMR analysis of the culture supernatant was crucial in identifying that the majority of the fed 4,4,4-trifluoro-dl-valine was converted to 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. researchgate.net NMR can also be used to determine the structure of unknown metabolites and to trace metabolic pathways using stable isotope labels. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is another essential technique for the analysis of fluorinated metabolites. nih.gov MS provides high sensitivity and can determine the molecular weight of the compounds with high accuracy. ucd.ie In the context of trifluorosurfactin, LC-MS/MS was used to detect the presence of the fluorinated lipopeptide in the culture broth. researchgate.net Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. For the analysis of amino acids and their metabolites, derivatization is often employed to improve their chromatographic separation and ionization efficiency in the mass spectrometer.

Table 1: Analytical Techniques for Fluorinated Metabolite Analysis
TechniquePrincipleApplication in (3R)-4,4,4-trifluoro-L-Valine Metabolism StudiesReferences
¹⁹F NMR SpectroscopyDetects the fluorine-19 nucleus, providing specific signals for fluorinated compounds.Identified the major biotransformation product of 4,4,4-trifluoro-dl-valine as 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. researchgate.netresearchgate.net
LC-MS/MSSeparates compounds by liquid chromatography and detects them by mass spectrometry, providing molecular weight and structural information.Confirmed the production of trifluorosurfactin by detecting its specific mass-to-charge ratio. researchgate.netnih.gov

Engineering of Metabolic Pathways for Amino Acid Production (General L-Valine Context)

While the focus of this article is on the fluorinated valine analogue, understanding the metabolic engineering strategies for producing the parent amino acid, L-valine, provides a valuable context. High-yield production of L-valine is of significant industrial interest and has been achieved through the extensive metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.gov

The general strategies for enhancing L-valine production involve:

Eliminating feedback inhibition: The key enzyme in the L-valine biosynthesis pathway, acetohydroxyacid synthase (AHAS), is typically subject to feedback inhibition by L-valine. Site-directed mutagenesis is used to create feedback-resistant versions of this enzyme. rsc.orgnih.gov

Deregulation of gene expression: The expression of genes in the L-valine biosynthetic operon is often attenuated by L-valine. Replacing the native promoters with strong, constitutive promoters can lead to the overexpression of these genes. rsc.orgnih.gov

Blocking competing pathways: To channel more metabolic flux towards L-valine, genes encoding enzymes for competing pathways are often deleted. For example, deleting genes involved in the synthesis of other branched-chain amino acids like L-isoleucine and L-leucine, or pathways that consume the precursor pyruvate, can increase L-valine yields. researchgate.netrsc.orgnih.gov

Enhancing precursor supply: Increasing the intracellular pool of pyruvate, the primary precursor for L-valine synthesis, is a common strategy. This can be achieved by modifying central carbon metabolism.

Optimizing cofactor balance: The L-valine biosynthesis pathway requires cofactors like NADPH. Engineering the cell's metabolism to regenerate these cofactors more efficiently can improve production.

Improving export: Overexpressing specific exporter proteins can facilitate the secretion of L-valine out of the cell, preventing intracellular accumulation that could be toxic or inhibitory. rsc.org

Through these systematic approaches, researchers have developed strains of E. coli and C. glutamicum capable of producing high titers of L-valine, in some cases exceeding 100 g/L in fed-batch fermentations.

Table 2: Key Metabolic Engineering Strategies for L-Valine Production
StrategyTarget Gene/PathwayOrganismOutcomeReferences
Remove feedback inhibitionilvH (AHAS subunit)E. coliIncreased L-valine production rsc.orgnih.gov
Overexpress biosynthetic genesilvBNCC. glutamicumEnhanced L-valine synthesis researchgate.net
Delete competing pathwaysilvA, leuA, panBE. coliIncreased precursor availability for L-valine rsc.orgnih.gov
Enhance precursor supplyaceE (pyruvate dehydrogenase) deletionC. glutamicumIncreased intracellular pyruvate
Overexpress exporterygaZHE. coliImproved L-valine secretion rsc.org

Computational and Theoretical Modeling of 3r 4,4,4 Trifluoro L Valine and Its Derivatives

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing detailed information on conformational preferences and interactions with solvents like water. acs.orgnih.gov To accurately model non-canonical amino acids such as (3R)-4,4,4-trifluoro-L-Valine, specialized force fields are required. Force fields like AMBER ff15ipq have been developed and parameterized specifically for fluorinated amino acids, enabling reliable simulations of their dynamics. nih.govbiorxiv.org

MD simulations map the conformational landscape of a molecule by sampling its accessible structures over time. This data is often visualized using Ramachandran plots, which show the distribution of the backbone dihedral angles (Φ and Ψ). nih.gov For (3R)-4,4,4-trifluoro-L-Valine, the bulky and highly electronegative CF3 group is expected to impose significant steric constraints compared to the native methyl groups of valine. Studies on analogous molecules, such as 4,4,4-trifluorothreonine, have demonstrated that the CF3 group can stabilize extended peptide conformations. nih.gov This suggests that peptides incorporating (3R)-4,4,4-trifluoro-L-Valine may exhibit a preference for β-strand-like structures. The side-chain conformation (χ1 angle) is also affected, with a likely preference for rotamers that minimize steric clashes between the CF3 group and the peptide backbone. fccc.edu

ParameterL-Valine (Typical)(3R)-4,4,4-trifluoro-L-Valine (Predicted Influence)Rationale
Backbone (Φ, Ψ) Prefers β-sheet region (e.g., Φ≈-120°, Ψ≈+120°)Increased preference for extended/β-sheet conformations. nih.govThe bulky CF3 group introduces steric hindrance, disfavoring compact helical structures.
Side Chain (χ1) trans rotamer (~180°) is most populated. fccc.edutrans rotamer preference likely enhanced.Minimizes steric repulsion between the large CF3 group and the peptide backbone.

Quantum Chemical Calculations of Electronic Properties and Fluorine Effects

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules with high accuracy. acs.orgrsc.org These methods are essential for understanding the profound electronic effects of substituting hydrogen atoms with highly electronegative fluorine atoms. nih.govarxiv.orgarxiv.org For (3R)-4,4,4-trifluoro-L-Valine, replacing a methyl group with a trifluoromethyl group induces significant changes in local and molecular electronic properties.

The primary "fluorine effect" stems from the high electronegativity of fluorine (4.0 on the Pauling scale), which makes the C-F bond highly polar and strong. nih.gov This causes the CF3 group to be strongly electron-withdrawing, creating a significant local dipole moment. mdpi.comiris-biotech.de This effect alters the charge distribution across the entire amino acid side chain, influencing its ability to participate in non-covalent interactions such as hydrogen bonds and dipole-dipole interactions. DFT calculations can precisely map these changes by computing molecular electrostatic potential (MEP) surfaces, which visualize the electron-rich and electron-poor regions of the molecule. mdpi.com

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Impact of Fluorination
Electronegativity LowHighStrong electron-withdrawing inductive effect. mdpi.com
Bond Polarity C-H bond is weakly polar.C-F bond is highly polar.Creates a strong local dipole moment. iris-biotech.denih.gov
Bond Strength (Avg.) C-H: ~413 kJ/molC-F: ~485 kJ/molIncreases thermal and oxidative stability. nih.gov
Interaction Potential Primarily van der Waals interactions.Capable of dipole-dipole interactions; can act as a weak hydrogen bond acceptor.Alters the nature of intermolecular forces.

DFT calculations are also employed to determine the relative energies of different conformers, providing a static, energy-based complement to the dynamic picture from MD simulations. acs.orgacs.org By calculating the potential energy surface for rotations around key bonds, QC methods can identify the most stable conformations of the amino acid, both in isolation and within a peptide chain.

Prediction of Hydrophobicity and Polarity Profiles

The hydrophobicity of an amino acid side chain is a critical driver of protein folding and stability. nih.gov It is typically quantified using hydrophobicity scales, which are derived from experimental data or theoretical calculations. peptide2.comexpasy.orgresearchgate.net The introduction of a trifluoromethyl group into valine presents a fascinating and somewhat paradoxical case that alters its hydrophobicity and polarity profile.

Computational methods can predict these properties by calculating the partition coefficient (logP) between water and a nonpolar solvent, or by simulating the free energy of solvation. scispace.com These calculations confirm the increased lipophilicity conferred by the CF3 group. nih.gov

Amino AcidKyte-Doolittle Hydrophobicity IndexPredicted Change with TrifluorinationRationale for Change
L-Valine 4.2IncreaseThe CF3 group is larger and less favorably solvated by water than the -CH3 groups, increasing the hydrophobic character despite the polar C-F bonds. mdpi.comnih.gov
(3R)-4,4,4-trifluoro-L-Valine Predicted > 4.2N/AThe overall effect is an increase in lipophilicity, which translates to a higher value on hydrophobicity scales. iris-biotech.de

Advanced Analytical Methodologies for Research on 3r 4,4,4 Trifluoro L Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Amino Acid Research (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds. For (3R)-4,4,4-trifluoro-L-Valine, ¹⁹F NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus. nsf.gov The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity, often comparable to that of proton (¹H) NMR. nsf.gov A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which spans a much broader range (approximately 350 ppm) compared to ¹H NMR (around 12 ppm). nsf.gov This wide range minimizes signal overlap and enhances the resolution of individual fluorine resonances, even in complex molecules. nih.gov

The trifluoromethyl (-CF₃) group of (3R)-4,4,4-trifluoro-L-Valine gives rise to a single, distinct resonance in the ¹⁹F NMR spectrum, simplifying spectral interpretation. nih.gov The chemical shift of this -CF₃ group is highly sensitive to its local electronic and magnetic environment. nih.gov Subtle changes in protein conformation, solvent exposure, or ligand binding can induce significant changes in the ¹⁹F chemical shift, making it an excellent probe for studying molecular interactions and dynamics. nih.govacs.org For instance, the incorporation of fluorinated amino acids into proteins allows for the monitoring of protein folding and stability. nih.gov

Solid-state ¹⁹F NMR can also provide valuable information on the structure and dynamics of (3R)-4,4,4-trifluoro-L-Valine in solid samples, such as polycrystalline powders or membrane-bound peptides. nih.gov This technique can determine parameters like chemical shift anisotropy and dipolar couplings, which are related to molecular structure and orientation. nih.gov

Table 1: Comparison of NMR Nuclei Properties

Nucleus Natural Abundance (%) Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) Chemical Shift Range (ppm)
¹H 99.98 26.75 ~12
¹³C 1.1 6.73 ~200

| ¹⁹F | 100 | 25.18 | ~350 |

This table provides a comparative overview of the key properties of NMR-active nuclei relevant to amino acid analysis.

Mass Spectrometry Techniques for Identification and Quantification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the analysis of (3R)-4,4,4-trifluoro-L-Valine, offering high sensitivity and specificity for its identification and quantification. nih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), GC-MS or LC-MS can analyze the components of complex mixtures.

The presence of the three fluorine atoms in (3R)-4,4,4-trifluoro-L-Valine gives it a distinct isotopic pattern and molecular weight compared to its non-fluorinated analog, valine, facilitating its unambiguous identification. Mass spectrometry is also crucial for confirming the successful incorporation of fluorinated amino acids into proteins. nih.govnih.gov

The fragmentation pattern of a molecule in the mass spectrometer provides structural information. chemguide.co.uklibretexts.org When the molecular ion of (3R)-4,4,4-trifluoro-L-Valine is formed, it can break apart into smaller, charged fragments. The analysis of these fragments helps to confirm the structure of the parent molecule. For example, the loss of specific neutral fragments, such as the carboxyl group (COOH) or the trifluoromethyl group (CF₃), would produce characteristic peaks in the mass spectrum.

For quantitative analysis, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed. These methods offer enhanced sensitivity and specificity by monitoring only specific m/z values corresponding to the target analyte and its fragments. wvu.edu This is particularly useful for quantifying low levels of (3R)-4,4,4-trifluoro-L-Valine in complex biological samples like urine or plasma. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and purity assessment of amino acids, including (3R)-4,4,4-trifluoro-L-Valine. nih.gov The method's versatility allows for various modes of separation, including reversed-phase, normal-phase, and chiral chromatography.

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of amino acids. researchpublish.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The introduction of the fluorinated moiety in (3R)-4,4,4-trifluoro-L-Valine increases its hydrophobicity compared to natural valine, leading to different retention times and enabling their separation. nih.gov Chromatographic conditions, such as the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), pH, and temperature, can be optimized to achieve baseline separation from other amino acids and potential impurities. thermofisher.com

Assessing the enantiomeric purity of (3R)-4,4,4-trifluoro-L-Valine is critical, and this is achieved using chiral HPLC. researchgate.net Chiral stationary phases (CSPs) are designed to interact differently with the L- and D-enantiomers, resulting in their separation. sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the chiral separation of amino acids. phenomenex.comsigmaaldrich.com This is essential to ensure that the desired (3R)-L-enantiomer is not contaminated with its D-counterpart. The separation of D- and L-valine has been successfully demonstrated using RP-HPLC after derivatization. rsc.org

Table 2: Typical HPLC Parameters for Amino Acid Analysis

Parameter Description Typical Setting
Column Stationary phase for separation C18 (Reversed-Phase), Chiral Stationary Phase
Mobile Phase Solvent system to elute compounds Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile)
Flow Rate Speed of mobile phase through the column 0.5 - 1.5 mL/min
Detection Method for visualizing separated compounds UV, Fluorescence, Mass Spectrometry

| Column Temperature | Controlled temperature for reproducibility | 25 - 40 °C |

This table outlines common parameters and their typical settings in HPLC methods for analyzing amino acids.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For amino acids like (3R)-4,4,4-trifluoro-L-Valine, derivatization is often employed to enhance detection sensitivity and improve chromatographic performance, especially for GC and HPLC analysis. sigmaaldrich.com

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of amino acids. sigmaaldrich.com A common approach is silylation, where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. wvu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comwvu.edu Another two-step method involves esterification of the carboxyl group followed by acylation of the amino group, for instance, using pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

In HPLC, derivatization is often used to attach a chromophore or fluorophore to the amino acid, enabling highly sensitive UV or fluorescence detection. Since most amino acids lack a strong native chromophore, this step is crucial for trace analysis. waters.com Common derivatization reagents include:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form highly stable, fluorescent derivatives. waters.comwaters.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F also reacts with the amino group to yield fluorescent adducts, allowing for sensitive detection. researchgate.net

o-phthalaldehyde (OPA): Used with a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. A modified OPA method using 2-(trifluoromethyl)-benzenethiol has been developed for the simultaneous analysis of amino acids by ¹⁹F NMR. acs.org

These derivatization strategies can be readily applied to (3R)-4,4,4-trifluoro-L-Valine to facilitate its accurate and sensitive quantification in various research applications.

Table 3: Common Derivatization Reagents for Amino Acid Analysis

Reagent Analytical Technique Purpose
MTBSTFA GC-MS Increases volatility and thermal stability
AQC HPLC-Fluorescence Adds a fluorescent tag for sensitive detection
NBD-F HPLC-Fluorescence Adds a fluorescent tag for sensitive detection

| OPA/Thiol | HPLC-Fluorescence | Adds a fluorescent tag for sensitive detection |

This table summarizes popular derivatization agents and their primary applications in the analysis of amino acids.

Future Research Directions and Potential Applications

Rational Design of Fluorinated Proteins with Tuned Functions

The incorporation of fluorinated amino acids like (3R)-4,4,4-trifluoro-L-valine into protein structures is a powerful strategy for modulating their properties. By replacing natural amino acids, researchers can fine-tune protein folding, stability, and functionality. nih.gov Highly fluorinated analogs of hydrophobic amino acids have been shown to be particularly effective at increasing the thermodynamic stability of proteins. springernature.com This enhanced stability is largely attributed to the increase in buried hydrophobic surface area that accompanies fluorination. springernature.com

The substitution of valine with 4,4,4-trifluorovaline (tfV) in the β-sheet region of a ribosomal protein has been a subject of study to understand these effects. nih.gov Such rational design allows for the creation of proteins with enhanced resistance to thermal and chemical denaturation, as well as proteolytic degradation. springernature.com Future research will likely focus on leveraging these properties to create more robust and effective therapeutic proteins and industrial enzymes. The ability to selectively modify protein characteristics opens the door to developing biologics with improved shelf life and efficacy. nih.govnih.gov

Table 1: Effects of (3R)-4,4,4-trifluoro-L-valine Incorporation on Protein Properties
Protein PropertyObserved Effect of (3R)-4,4,4-trifluoro-L-valine IncorporationUnderlying MechanismPotential Application
Thermodynamic StabilityIncreased stability against heat and chemical denaturants. springernature.comIncreased buried hydrophobic surface area due to the trifluoromethyl group. springernature.comDevelopment of more robust industrial enzymes and therapeutic proteins with longer shelf-lives.
Protein FoldingCan modulate folding pathways and final conformation. nih.govAltered hydrophobic and steric interactions within the protein core. mdpi.comEngineering proteins with novel folds and functions. rsc.org
Ligand BindingCan enhance binding affinity and selectivity. nih.govThe trifluoromethyl group can participate in favorable multipolar interactions with binding partners. Design of highly specific protein-based sensors and therapeutics.
Proteolytic ResistanceIncreased resistance to degradation by proteases. springernature.comSteric hindrance from the bulky trifluoromethyl group near the cleavage site.Creation of longer-lasting protein drugs.

Development of Advanced Probes for Chemical Biology Studies

(3R)-4,4,4-trifluoro-L-valine is an excellent candidate for the development of advanced probes for chemical biology, primarily due to the presence of the fluorine-19 (¹⁹F) isotope. ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The chemical shift of ¹⁹F is very sensitive to its local environment, making it an ideal reporter for changes in protein conformation, dynamics, and interactions. researchgate.netcopernicus.org

By incorporating (3R)-4,4,4-trifluoro-L-valine into a protein, researchers can use ¹⁹F NMR to:

Monitor Protein Folding and Unfolding: The ¹⁹F NMR signal can provide detailed information about the local environment of the fluorinated residue, allowing for the real-time observation of folding and unfolding events.

Study Protein-Ligand Interactions: Binding of a ligand to a protein containing (3R)-4,4,4-trifluoro-L-valine can induce a change in the ¹⁹F chemical shift, providing a powerful tool for fragment-based drug discovery and for determining binding affinities. nih.gov

Investigate Enzyme Kinetics: The fluorine probe can be used to monitor conformational changes that occur during the catalytic cycle of an enzyme.

The development of protein-observed ¹⁹F NMR (PrOF NMR) has become a valuable technique in drug discovery and for understanding protein function. nih.gov Future work in this area will likely involve the development of more sophisticated ¹⁹F NMR experiments and the application of (3R)-4,4,4-trifluoro-L-valine probes to more complex biological systems.

Exploration of (3R)-4,4,4-trifluoro-L-Valine in Novel Material Science Contexts

The unique properties of fluorinated amino acids are also being harnessed in the field of material science to create novel biomaterials. numberanalytics.comnumberanalytics.com The incorporation of (3R)-4,4,4-trifluoro-L-valine into peptides can influence their self-assembly into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. uri.edursc.orgstrath.ac.uk The strong hydrophobicity of the trifluoromethyl group can act as a driving force for self-assembly, while also imparting unique properties to the resulting materials. rsc.org

Future research in this area could explore the following:

Self-Assembling Peptides: Designing short peptides containing (3R)-4,4,4-trifluoro-L-valine that self-assemble into hydrogels for applications in tissue engineering and drug delivery. nih.gov The fluorinated residues could enhance the mechanical properties and stability of the hydrogel network.

Fluorinated Surfaces: Creating surfaces with unique wetting and biocompatibility properties by immobilizing peptides containing (3R)-4,4,4-trifluoro-L-valine. numberanalytics.com

Responsive Materials: Developing "smart" materials that undergo a structural change in response to an external stimulus, where the fluorinated residues play a key role in modulating the response.

The ability to control the self-assembly and properties of peptide-based materials through the strategic incorporation of fluorinated amino acids like (3R)-4,4,4-trifluoro-L-valine is a promising area for the development of advanced functional biomaterials. rsc.org

Methodological Innovations in Stereoselective Synthesis and Characterization

The synthesis of enantiomerically pure fluorinated amino acids like (3R)-4,4,4-trifluoro-L-valine presents a significant synthetic challenge. miamioh.edu Future research will continue to focus on the development of more efficient and highly stereoselective synthetic methods. mdpi.comnih.gov

Key areas for innovation include:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective fluorination or trifluoromethylation of amino acid precursors. mdpi.comnih.govnih.gov

Novel Fluorinating Reagents: The design of new, safer, and more selective reagents for the introduction of fluorine or trifluoromethyl groups. nih.govmdpi.com

Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of (3R)-4,4,4-trifluoro-L-valine, offering a greener and more efficient alternative to traditional chemical methods.

In terms of characterization, advancements in analytical techniques will be crucial for confirming the stereochemistry and purity of the synthesized compounds. High-resolution NMR spectroscopy (both ¹H and ¹⁹F) and mass spectrometry are indispensable tools for this purpose. caltech.edunih.gov The development of new chiral chromatography methods will also be important for the separation and analysis of stereoisomers.

Table 2: Compound Names Mentioned in the Article
Compound Name
(3R)-4,4,4-trifluoro-L-Valine
4,4,4-trifluorovaline
Valine

Q & A

What are the established synthetic routes for (3R)-4,4,4-trifluoro-L-valine, and how can enantiomeric purity be ensured during synthesis?

Basic
Synthesis typically involves fluorination of L-valine precursors using reagents like 3,3,3-trifluoropropene or trifluoroacetic anhydride. Enantiomeric purity is critical and can be maintained via chiral auxiliary-assisted synthesis or enzymatic resolution. Post-synthesis, chiral HPLC or capillary electrophoresis should be employed to validate purity, with nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemical integrity .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of (3R)-4,4,4-trifluoro-L-valine?

Basic
Key techniques include:

  • 19F NMR : To confirm trifluoromethyl group integration and chemical environment.
  • X-ray crystallography : For absolute configuration determination. Refinement software like SHELXL is recommended for high-precision analysis of crystallographic data .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula.
  • Circular dichroism (CD) : To assess optical activity and correlate with stereochemistry .

How does the trifluoromethyl group influence the compound’s conformational stability in solution versus solid state?

Advanced
The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, stabilizing specific conformers. In the solid state (via X-ray), the molecule may adopt a rigid conformation due to crystal packing, whereas solution-state NMR (e.g., 2D NOESY) often reveals dynamic equilibria between conformers. Computational modeling (DFT or MD simulations) can reconcile discrepancies by accounting for solvent effects and thermal fluctuations .

What experimental strategies address contradictions between computational reactivity predictions and empirical data for this compound?

Advanced
Discrepancies may arise from inadequate solvation models or basis sets in simulations. Mitigation strategies include:

  • Re-optimizing computational parameters (e.g., using M06-2X/cc-pVTZ for fluorine interactions).
  • Conducting kinetic isotope effect (KIE) studies to probe reaction mechanisms.
  • Validating intermediates via in situ IR or LC-MS monitoring .

What safety protocols are critical when handling (3R)-4,4,4-trifluoro-L-valine in laboratory settings?

Basic
Key protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Emergency measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

How can stereochemical integrity be preserved during derivatization or functionalization reactions of (3R)-4,4,4-trifluoro-L-valine?

Advanced
Racemization risks increase under acidic/basic conditions or elevated temperatures. Strategies include:

  • Using mild coupling reagents (e.g., HATU/DIPEA) for peptide synthesis.
  • Employing low-temperature (<0°C) reaction conditions.
  • Monitoring enantiopurity via chiral stationary phase HPLC at each synthetic step .

What role does (3R)-4,4,4-trifluoro-L-valine play in studying enzyme-substrate interactions, particularly with fluorophilic active sites?

Advanced
The trifluoromethyl group mimics steric and electronic properties of natural substrates while enhancing metabolic stability. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. Comparative studies with non-fluorinated analogs reveal fluorine-specific interactions (e.g., orthogonal dipolar effects) in enzyme pockets .

How can researchers resolve ambiguities in fluorine chemical shifts observed in 19F NMR spectra of this compound?

Advanced
Ambiguities may arise from solvent effects or dynamic processes. Solutions include:

  • Variable-temperature NMR to identify exchange broadening.
  • Adding shift reagents (e.g., Eu(fod)3) to enhance signal separation.
  • Cross-validating assignments with density functional theory (DFT)-calculated chemical shifts .

What analytical challenges arise when quantifying trace impurities in (3R)-4,4,4-trifluoro-L-valine, and how are they addressed?

Advanced
Fluorinated byproducts may co-elute with the target compound in standard HPLC methods. Mitigation involves:

  • Developing orthogonal separation methods (e.g., ion-pair chromatography).
  • Using LC-MS with high-resolution quadrupole-time-of-flight (Q-TOF) detectors for precise mass identification.
  • Spiking experiments with isotopically labeled internal standards (e.g., deuterated analogs) .

How does the compound’s fluorine substitution pattern impact its pharmacokinetic properties in preclinical studies?

Advanced
The trifluoromethyl group enhances lipophilicity (logP) and membrane permeability but may reduce aqueous solubility. Pharmacokinetic profiling should include:

  • In vitro metabolic stability assays (e.g., liver microsomes).
  • Plasma protein binding studies (ultrafiltration or equilibrium dialysis).
  • PET imaging with 18F-labeled analogs to track biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.